

# Spectroscopic Profile of 3-Chloro-2-pyrazinamine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Chloro-2-pyrazinamine


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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Chloro-2-pyrazinamine**. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents a representative dataset derived from the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The information herein is intended to serve as a valuable reference for the identification and characterization of **3-Chloro-2-pyrazinamine** in a research and development setting.

## Chemical Structure and Properties

- IUPAC Name: **3-Chloro-2-pyrazinamine**
- Molecular Formula:  $C_4H_4ClN_3$
- Molecular Weight: 129.55 g/mol
- Structure: Chemical structure of 3-Chloro-2-pyrazinamine

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the anticipated  $^1H$  and  $^{13}C$  NMR chemical shifts for **3-Chloro-2-**

**pyrazinamine**, predicted based on the electronic effects of the chloro and amino substituents on the pyrazine ring.

## Predicted $^1\text{H}$ NMR Data

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **3-Chloro-2-pyrazinamine** (in DMSO- $d_6$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.8 - 8.0	d	1H	H-5
~7.5 - 7.7	d	1H	H-6
~6.5 - 7.0	s (broad)	2H	-NH <sub>2</sub>

d: doublet, s: singlet

## Predicted $^{13}\text{C}$ NMR Data

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **3-Chloro-2-pyrazinamine** (in DMSO- $d_6$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
~155	C-2
~145	C-3
~135	C-5
~130	C-6

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table outlines the expected characteristic infrared absorption bands for **3-Chloro-2-pyrazinamine**.

Table 3: Predicted Characteristic IR Absorption Bands for **3-Chloro-2-pyrazinamine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Medium-Strong	N-H stretch (asymmetric and symmetric)
1650 - 1600	Medium	N-H bend
1580 - 1450	Medium-Strong	C=N and C=C stretching (aromatic ring)
800 - 700	Strong	C-Cl stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for **3-Chloro-2-pyrazinamine**

m/z	Relative Intensity (%)	Assignment
129	100	[M] <sup>+</sup> (with <sup>35</sup> Cl)
131	32	[M+2] <sup>+</sup> (with <sup>37</sup> Cl)
102	Variable	[M-HCN] <sup>+</sup>
94	Variable	[M-Cl] <sup>+</sup>

The presence of a chlorine atom is readily identified by the characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.

## Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a solid organic compound such as **3-Chloro-2-pyrazinamine**.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ ) in an NMR tube.
- Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).
- $^1H$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum using a standard pulse sequence.
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}C$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
  - A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance of  $^{13}C$ .

## IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition:
  - Record a background spectrum of the empty ATR crystal.
  - Record the sample spectrum.

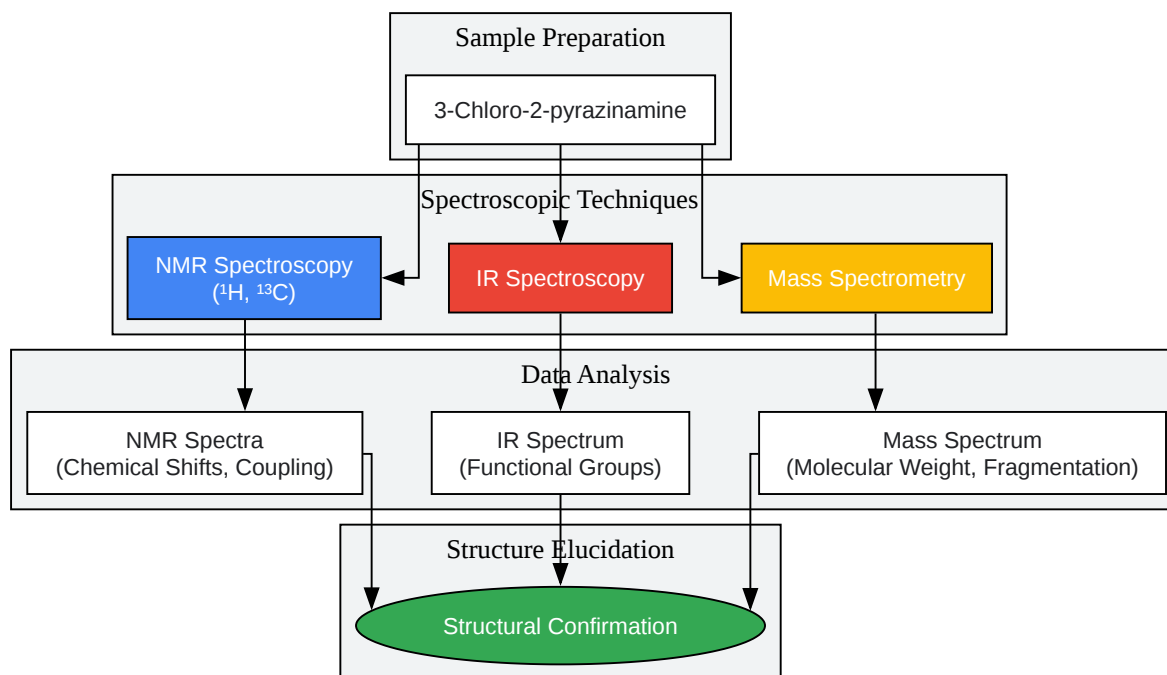
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Typically, spectra are collected in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrument: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Acquisition (ESI):
  - Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography.
  - Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve good ionization and signal intensity.
  - Acquire the mass spectrum in the positive ion mode.
- Acquisition (EI):
  - Introduce the sample via a direct insertion probe or a gas chromatograph.
  - The sample is vaporized and then ionized by a beam of electrons (typically 70 eV).
  - The resulting ions are separated by their mass-to-charge ratio.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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